molecular formula C8H4BrF2NO B13079530 3-Bromo-4-(difluoromethoxy)benzonitrile

3-Bromo-4-(difluoromethoxy)benzonitrile

Cat. No.: B13079530
M. Wt: 248.02 g/mol
InChI Key: CDHJVHKIZPOEIF-UHFFFAOYSA-N
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Description

3-Bromo-4-(difluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H4BrF2NO and a molecular weight of 248.02 g/mol . It is characterized by the presence of a bromine atom, two fluorine atoms, a methoxy group, and a nitrile group attached to a benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties.

Chemical Reactions Analysis

3-Bromo-4-(difluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Scientific Research Applications

3-Bromo-4-(difluoromethoxy)benzonitrile is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromo-4-(difluoromethoxy)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethoxy groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-Bromo-4-(difluoromethoxy)benzonitrile include:

    3-Bromo-4-methoxybenzonitrile: Similar structure but with a methoxy group instead of a difluoromethoxy group.

    3-(Trifluoromethyl)benzonitrile: Contains a trifluoromethyl group instead of a difluoromethoxy group.

    4-(Bromomethyl)benzonitrile: Features a bromomethyl group instead of a bromine atom.

These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and effects.

Properties

IUPAC Name

3-bromo-4-(difluoromethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NO/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHJVHKIZPOEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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